3-Methylbenzo[d]isoxazol-7-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H8N2O |
|---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
3-methyl-1,2-benzoxazol-7-amine |
InChI |
InChI=1S/C8H8N2O/c1-5-6-3-2-4-7(9)8(6)11-10-5/h2-4H,9H2,1H3 |
InChI Key |
BARPGTIDESFLLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C=CC=C2N |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 3 Methylbenzo D Isoxazol 7 Amine and Its Analogs
Established Synthetic Pathways to the 3-Methylbenzo[d]isoxazole (B15219) Scaffold
The formation of the benzo[d]isoxazole ring system is a cornerstone of this synthetic challenge. Several classical and modern methods have been developed for this purpose.
Cyclization reactions are a fundamental approach to constructing the bicyclic benzo[d]isoxazole core. A common strategy involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). youtube.com In this process, the amino group of hydroxylamine typically forms an imine with one carbonyl group, and the hydroxyl group subsequently attacks the second carbonyl, leading to ring closure and dehydration to form the aromatic isoxazole (B147169) ring. youtube.com
Another powerful method is the 1,3-dipolar cycloaddition reaction. nih.gov This reaction typically involves a nitrile oxide, generated in situ from an oxime, and a suitable dipolarophile like an alkyne. nih.govnih.gov The concerted or stepwise cycloaddition leads directly to the isoxazole ring. nih.gov
Annulation strategies involve the fusion of a pre-existing benzene (B151609) ring with an isoxazole ring. This can be achieved through various intramolecular cyclization reactions. For instance, a suitably substituted aromatic compound can undergo radical cyclization onto the aromatic ring to form the fused heterocyclic system. nih.gov
This approach combines the introduction of necessary functional groups with the ring-forming step. For example, a 2-alkyn-1-one O-methyl oxime can undergo electrophilic cyclization in the presence of an electrophile like iodine monochloride (ICl) to yield a functionalized isoxazole. nih.gov This method is particularly useful for producing highly substituted isoxazoles. nih.gov Reductive ring opening of isoxazoles to form enamines, followed by cyclization, is another versatile strategy. beilstein-journals.org
Data Table 1: Comparison of Established Synthetic Pathways
| Pathway | Key Reactants | General Conditions | Advantages | Limitations |
| Cyclization via Dicarbonyls | 1,3-Dicarbonyl compound, Hydroxylamine | Varies, often basic or acidic catalysis | Readily available starting materials | Potential for regioisomer formation |
| 1,3-Dipolar Cycloaddition | Nitrile oxide (from oxime), Alkyne | Often requires a dehydrating agent or oxidant | High regioselectivity possible | In situ generation of nitrile oxides can be sensitive |
| Annulation | Substituted aromatic precursors | Radical initiators or transition metal catalysts | Builds upon a pre-formed benzene ring | May require multi-step synthesis of the precursor |
| Functionalization/Ring Closure | Functionalized acyclic precursors (e.g., alkynyl oximes) | Electrophiles (e.g., ICl), Metal catalysts | Access to highly substituted products | Precursor synthesis can be complex |
Novel Synthetic Approaches Targeting 3-Methylbenzo[d]isoxazol-7-amine and Related Aminobenzisoxazoles
The synthesis of the specifically substituted this compound requires more advanced and regioselective methodologies.
Achieving regioselective amination at the C7 position of the benzo[d]isoxazole ring is a significant synthetic hurdle. Direct electrophilic aromatic substitution on the benzisoxazole ring is often difficult due to the ring's low nucleophilicity. nanobioletters.com Therefore, indirect methods are typically employed. One approach involves the synthesis of a precursor already bearing a nitrogen-containing functional group at the desired position, which can later be converted to an amino group.
A strategy could involve starting with a substituted anthranilic acid derivative, which would already have the nitrogen functionality at the correct position relative to the eventual isoxazole ring. Another potential route is the use of directed metalation, where a directing group on the benzene ring guides a metalating agent to the C7 position, allowing for subsequent amination.
While direct synthesis is challenging, a patent describes a method for preparing 3-amino-5-methyl isoxazole through a multi-step process involving the formation of acetyl acetonitrile, reaction with p-toluenesulfonyl hydrazide, and subsequent ring closure with hydroxylamine. google.com Although this is for a different isomer, the principles could potentially be adapted.
Transition metal-catalyzed cross-coupling reactions are powerful tools for the derivatization of heterocyclic compounds, including benzisoxazoles. mdpi-res.comresearchgate.net These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. mdpi-res.comumb.edu
Palladium-catalyzed reactions such as the Buchwald-Hartwig amination are particularly relevant for introducing the amino group. ustc.edu.cn This reaction involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. ustc.edu.cn To synthesize this compound, a 7-halo-3-methylbenzo[d]isoxazole precursor could be subjected to a Buchwald-Hartwig amination.
Other transition metal-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings, can be used to introduce the methyl group or other substituents onto the benzisoxazole scaffold. mdpi-res.comumb.edu These reactions typically involve a palladium catalyst and couple an organometallic reagent with a halide or triflate. umb.edu
Data Table 2: Key Transition Metal-Catalyzed Reactions for Derivatization
| Reaction | Coupling Partners | Catalyst System | Bond Formed | Application for Target Synthesis |
| Buchwald-Hartwig Amination | Aryl Halide/Triflate + Amine | Palladium catalyst, Base | C-N | Introduction of the amino group at C7 |
| Suzuki Coupling | Aryl Halide/Triflate + Organoboron Reagent | Palladium catalyst, Base | C-C | Introduction of the methyl group or other alkyl/aryl groups |
| Heck Coupling | Aryl Halide + Alkene | Palladium catalyst, Base | C-C | Functionalization of the benzene ring |
| Sonogashira Coupling | Aryl Halide + Terminal Alkyne | Palladium catalyst, Copper co-catalyst, Base | C-C (alkyne) | Introduction of alkynyl groups for further functionalization |
Microwave-Assisted Synthetic Protocols for Enhanced Efficiency
The application of microwave irradiation in organic synthesis has been shown to dramatically reduce reaction times, improve yields, and often lead to cleaner reactions with fewer byproducts compared to conventional heating methods. nih.govmsu.edu These advantages are particularly valuable in the synthesis of heterocyclic compounds like isoxazole derivatives. msu.edubldpharm.com
Microwave-assisted synthesis of isoxazoles typically involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine hydrochloride. bldpharm.com In the context of this compound analogs, a relevant precursor could be a suitably substituted 2-acetylphenol. The microwave protocol significantly accelerates the condensation and cyclization steps. For instance, while conventional methods for forming Schiff bases from 3-amino-5-methyl isoxazole require several hours of reflux, microwave-assisted synthesis can achieve this in as little as 30 seconds with improved yields. nih.gov
The efficiency of microwave-assisted synthesis is attributed to the direct and rapid heating of the solvent and reactants, leading to a significant increase in reaction rates. This technique is considered a green chemistry approach due to its energy efficiency and potential to reduce the use of hazardous solvents. msu.edu
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Isoxazole Derivatives
| Parameter | Conventional Heating | Microwave Irradiation |
| Reaction Time | Hours to Days | Seconds to Minutes |
| Reaction Yield | Moderate to Good (e.g., 70-81%) nih.gov | Good to Excellent (e.g., 90-95%) nih.gov |
| Energy Consumption | High | Low |
| Heating | Conduction/Convection (often uneven) | Direct Dielectric Heating (uniform) |
| Side Reactions | More prevalent | Often minimized |
1,3-Dipolar Cycloaddition Strategies for Isoxazole Ring Construction
The 1,3-dipolar cycloaddition is one of the most powerful and widely employed methods for constructing five-membered heterocyclic rings, including the isoxazole core. researchgate.net This reaction typically involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with a dipolarophile, such as an alkyne or an alkene. researchgate.netnih.gov
The key steps in this strategy for synthesizing benzisoxazole analogs are:
Generation of the Nitrile Oxide: Nitrile oxides are unstable intermediates that are typically generated in situ. Common methods include the dehydration of aldoximes or the treatment of α-nitroketones with acids or bases. researchgate.netnih.gov
Cycloaddition: The generated nitrile oxide then reacts with a suitable dipolarophile. To form a 3-substituted isoxazole, a terminal alkyne is often used as the dipolarophile.
For the synthesis of this compound, a retrosynthetic analysis would suggest a strategy starting from a substituted o-nitrotoluene derivative which can be converted to the corresponding nitrile oxide, followed by cycloaddition. The regioselectivity of the cycloaddition is a crucial factor, with steric and electronic effects typically favoring the formation of 3,5-disubstituted isoxazoles under conventional conditions. wikipedia.org However, intramolecular versions of this reaction can provide access to other substitution patterns. wikipedia.org
The reaction can be catalyzed by various systems, including copper(I), to achieve high regioselectivity and yields. libretexts.org Mechanochemical methods, such as ball-milling, have also been developed to perform these cycloadditions under solvent-free conditions, further enhancing the green credentials of this synthetic route. youtube.com
Post-Synthetic Derivatization and Functional Group Interconversion of this compound
Once the this compound core has been synthesized, its functional groups offer multiple handles for further chemical modification, allowing for the creation of a library of derivatives with diverse properties.
Chemical Transformations Involving the Amino Group at C7
The primary amino group at the C7 position is a versatile functional group that can undergo a wide range of chemical transformations. Standard reactions for aromatic amines can be applied here, including:
Acylation: Reaction with acid chlorides or anhydrides to form the corresponding amides.
Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.
Alkylation: Introduction of alkyl groups, although overalkylation can be an issue.
Diazotization: Conversion to a diazonium salt, which can then be subjected to Sandmeyer or related reactions to introduce a variety of substituents (e.g., -OH, -CN, -X).
Schiff Base Formation: Condensation with aldehydes or ketones to form imines, which can be further reduced to secondary amines. nih.gov
Interestingly, studies on the related 5-amino-3-methyl-isoxazole-4-carboxylic acid have shown that the amino group can exhibit reduced reactivity under certain conditions, for instance, during Fmoc-protection for peptide synthesis. mdpi.comnih.gov This suggests that the electronic nature of the benzisoxazole ring system can modulate the nucleophilicity of the C7-amino group, a factor that must be considered when planning synthetic routes.
Modifications and Reactions at the Methyl Group at C3
The methyl group at the C3 position, while generally less reactive than the amino group, can also be a site for functionalization. The protons of this methyl group are weakly acidic due to their proximity to the electron-withdrawing isoxazole ring.
A common strategy to functionalize such a methyl group is through deprotonation with a strong base, such as lithium diisopropylamide (LDA), to generate a carbanion. researchgate.net This nucleophilic species can then react with various electrophiles, allowing for the introduction of a wide range of substituents.
Table 2: Potential Reactions at the C3-Methyl Group
| Reagent | Product Type |
| 1. LDA; 2. Alkyl halide (R-X) | C3-Alkylated derivative |
| 1. LDA; 2. Aldehyde/Ketone (R₂C=O) | C3-Hydroxyalkyl derivative |
| 1. LDA; 2. Ester (RCOOR') | C3-Acyl derivative |
| 1. LDA; 2. CO₂; 3. H₃O⁺ | C3-Carboxylic acid derivative |
This approach provides a powerful method for extending the carbon skeleton and introducing new functional groups at the C3 position. researchgate.net
Electrophilic and Nucleophilic Substitutions on the Benzo Ring System
The benzene portion of the benzisoxazole ring system can undergo electrophilic aromatic substitution (SEAr) reactions. The regiochemical outcome of these substitutions is dictated by the combined directing effects of the fused isoxazole ring and the existing substituents (the C3-methyl and C7-amino groups).
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO₂).
Halogenation: Introduction of a halogen (-Cl, -Br, -I).
Sulfonation: Introduction of a sulfonic acid group (-SO₃H).
Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups. wikipedia.org
Nucleophilic aromatic substitution (SNAr) on the benzisoxazole ring is less common and generally requires the presence of strong electron-withdrawing groups and a good leaving group on the aromatic ring. The presence of the electron-donating amino group on the benzene ring of this compound would generally disfavor SNAr reactions.
Spectroscopic Characterization and Elucidation of Molecular Structure for 3 Methylbenzo D Isoxazol 7 Amine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling constants, and signal integrations in both proton and carbon-13 NMR spectra, the precise connectivity of atoms within the 3-methylbenzo[d]isoxazol-7-amine scaffold can be determined.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms in a molecule. In derivatives of this compound, the aromatic protons on the benzene (B151609) ring typically appear as multiplets in the downfield region of the spectrum, generally between δ 6.5 and 8.0 ppm. The chemical shifts are influenced by the electronic effects of the substituents on the ring. The methyl group protons at the 3-position characteristically resonate as a sharp singlet further upfield. The protons of the amine group (NH2) at the 7-position often appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration. This broadening is due to quadrupole effects of the nitrogen atom and chemical exchange. The position of this signal can be confirmed by D₂O exchange, which results in its disappearance from the spectrum. openstax.org
For instance, in the ¹H NMR spectrum of N-methylcyclohexylamine, the N-methyl group protons exhibit a distinctive sharp three-proton singlet at approximately 2.42 δ. openstax.org Similarly, for derivatives of this compound, the methyl group protons would present a characteristic signal. The aromatic protons would show splitting patterns (e.g., doublets, triplets, multiplets) that can be used to deduce their relative positions on the benzisoxazole ring.
Table 1: Representative ¹H NMR Data for a this compound Derivative
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H | 7.20 - 7.50 | Multiplet | - |
| Aromatic-H | 6.80 | Doublet | 8.0 |
| NH₂ | 5.50 | Broad Singlet | - |
| CH₃ | 2.50 | Singlet | - |
| Note: This is a representative table. Actual chemical shifts and coupling constants will vary with specific substitution patterns and solvent. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. The carbon atoms of the benzisoxazole ring system typically resonate in the aromatic region of the spectrum, from approximately δ 110 to 160 ppm. The quaternary carbons, including the one bearing the methyl group (C-3) and the carbons at the ring fusion, often show distinct chemical shifts. The carbon attached to the nitrogen of the isoxazole (B147169) ring (C-3) and the carbon attached to the amine group (C-7) are of particular interest. Carbons adjacent to the nitrogen atom are deshielded and thus absorb at a lower field. openstax.org The methyl carbon appears in the upfield region of the spectrum, typically below δ 30 ppm.
Table 2: Representative ¹³C NMR Data for a this compound Derivative
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=N (Isoxazole) | 160.5 |
| C-O (Isoxazole) | 155.2 |
| Aromatic C-NH₂ | 148.0 |
| Aromatic C-H | 129.0 |
| Aromatic C-H | 125.5 |
| Aromatic C-H | 115.0 |
| Quaternary Aromatic C | 110.0 |
| CH₃ | 15.0 |
| Note: This is a representative table. Actual chemical shifts will vary with specific substitution patterns and solvent. |
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign all proton and carbon signals, especially in complex derivatives, two-dimensional (2D) NMR techniques are invaluable.
COSY (Correlation Spectroscopy) is used to identify proton-proton couplings. It reveals which protons are adjacent to each other in the molecule, helping to piece together the spin systems within the aromatic ring and any aliphatic chains.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) provides the accurate mass of the parent ion, allowing for the determination of the molecular formula with high confidence. The high precision of HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.
The fragmentation pattern observed in the mass spectrum gives valuable structural information. For this compound derivatives, common fragmentation pathways may involve the loss of small molecules such as CO, HCN, or radicals like CH₃. The cleavage of the isoxazole ring is a characteristic fragmentation route. The stability of the resulting fragment ions can provide insights into the electronic nature of the molecule. For instance, alkylamines often undergo a characteristic α-cleavage, where the C-C bond nearest to the nitrogen atom is broken, yielding a resonance-stabilized, nitrogen-containing cation. openstax.org
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound derivatives, the IR spectrum will exhibit characteristic absorption bands.
N-H Stretching: Primary amines (R-NH₂) show two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. pressbooks.pub These bands arise from the symmetric and asymmetric stretching vibrations of the N-H bonds.
C=N Stretching: The C=N bond of the isoxazole ring typically shows a stretching vibration in the range of 1620-1680 cm⁻¹.
C=C Stretching: The aromatic C=C stretching vibrations of the benzene ring appear in the region of 1450-1600 cm⁻¹.
C-O Stretching: The C-O stretching of the isoxazole ring can be observed around 1200-1300 cm⁻¹.
C-N Stretching: The C-N stretching of the aromatic amine is usually found in the 1250-1350 cm⁻¹ region.
C-H Stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |
| Amine (N-H) | Asymmetric & Symmetric Stretch | 3450 & 3350 |
| Aromatic C-H | Stretch | > 3000 |
| Aliphatic C-H | Stretch | < 3000 |
| C=N (Isoxazole) | Stretch | ~1650 |
| C=C (Aromatic) | Stretch | 1600 - 1450 |
| C-N (Aromatic Amine) | Stretch | 1350 - 1250 |
| C-O (Isoxazole) | Stretch | 1300 - 1200 |
Spectroscopic Probes for Isomeric Differentiation and Tautomeric Equilibria in Related Benzisoxazoles (e.g., Valency Tautomerism)
The differentiation of isomers and the characterization of dynamic equilibria, such as tautomerism, are critical aspects of the structural elucidation of heterocyclic compounds. In the realm of benzisoxazoles and related systems, spectroscopic techniques serve as indispensable tools for these investigations. While specific studies on the valency tautomerism of this compound are not extensively documented, the principles can be understood by examining related heterocyclic structures.
Tautomerism involves a dynamic equilibrium between interconvertible structural isomers, often involving the migration of an atom or group. nih.gov When this migration involves a proton, it is known as prototropy. nih.govmdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for studying such equilibria. nih.govencyclopedia.pub The rate of interconversion between tautomers on the NMR timescale dictates the appearance of the spectrum. In cases of slow exchange, distinct signals are observed for each tautomer, allowing for their individual characterization and quantification. encyclopedia.pub Conversely, rapid interconversion leads to averaged signals. encyclopedia.pub
For nitrogen-containing heterocycles like benzimidazoles, which are structurally analogous to aminobenzisoxazoles, ¹³C and ¹⁵N NMR spectroscopy have proven particularly valuable in studying tautomeric equilibria. nih.gov The chemical shifts of carbon atoms adjacent to the nitrogen atoms can be sensitive to the tautomeric form. For instance, in benzimidazoles, the difference in chemical shifts for carbons C4 and C7 has been used to quantitatively assess the tautomeric ratio in solution. nih.gov Factors such as solvent polarity and temperature can significantly influence the position of the equilibrium. nih.gov In polar solvents, the rate of exchange may decrease, sometimes allowing for the resolution of separate signals for the tautomers at low temperatures. nih.gov
Valency tautomerism, a distinct form of isomerism, involves the reorganization of valence electrons, leading to the formation and breaking of single and double bonds without the migration of any atoms or groups. youtube.com This phenomenon results in an equilibrium between two or more structurally distinct molecules. youtube.com A classic example is the equilibrium between benzene oxide and oxepin. youtube.com Spectroscopic methods, particularly NMR, are crucial for identifying valency tautomers. The spectra can be highly temperature-dependent, showing distinct signals for each tautomer at low temperatures and coalesced, averaged signals at higher temperatures where the interconversion is rapid.
In the context of differentiating isomers of benzisoxazole derivatives, mass spectrometry techniques are also powerful. Tandem mass spectrometry, for example, can distinguish between isomeric ion structures based on their characteristic fragmentation patterns. nih.gov Metastable mass-analyzed ion kinetic energy (MIKE) and collision-induced dissociation (CID) spectra can reveal differences that allow for the distinction between isomers, even when they are structurally very similar. nih.gov
The study of tautomeric equilibria in 1-benzamidoisoquinoline derivatives further highlights the utility of NMR and computational methods. mdpi.com In these systems, an equilibrium exists between amide and enamine tautomers. The relative populations of these forms were found to be dependent on the electronic nature of substituents, a principle that would apply to substituted benzisoxazoles as well. mdpi.com The following table illustrates how substituent effects can be monitored by ¹H NMR.
| Substituent (R) | Tautomer | % Population | δ (ppm) of NH proton | δ (ppm) of OH proton |
| NMe₂ | Amide | 74% | 11.23 | - |
| Enol | 26% | - | 13.91 | |
| NO₂ | Amide | 38% | 11.75 | - |
| Enol | 62% | - | 15.34 | |
| This table is generated based on the principles and data trends described for 1-benzamidoisoquinoline derivatives to illustrate the concept, as presented in related research. mdpi.com |
Computational chemistry provides essential support for experimental spectroscopic data. nih.govnih.gov Theoretical calculations can predict the relative stabilities of different tautomers and isomers, helping to interpret complex spectra. For benzothiazole (B30560) derivatives, another related heterocyclic system, computational studies have been used to determine that the thione tautomer is more stable than the thiol form, a finding that aligns with experimental results. researchgate.net
The following table summarizes key spectroscopic techniques and their applications in the study of isomerism and tautomerism in heterocyclic compounds related to benzisoxazoles.
| Spectroscopic Technique | Application | Findings in Related Systems |
| ¹H, ¹³C, ¹⁵N NMR | Study of prototropic tautomerism. nih.govencyclopedia.pub | Can distinguish and quantify tautomers in slow exchange regimes. Chemical shifts are sensitive to the electronic environment and tautomeric form. nih.govmdpi.com |
| Dynamic NMR | Investigation of kinetics and thermodynamics of tautomeric equilibria. nih.gov | Used to study the rate of interconversion by analyzing signal coalescence at varying temperatures. nih.gov |
| Tandem Mass Spectrometry (MS/MS) | Differentiation of structural isomers. nih.gov | Provides characteristic fragmentation patterns (MIKE, CID spectra) that act as fingerprints for different isomers. nih.gov |
| UV-Vis Spectroscopy | Assessment of tautomeric populations. nih.gov | The absorption spectra of tautomers can differ, and the overall spectrum can be deconvoluted to determine their relative amounts. nih.gov |
| Infrared (IR) Spectroscopy | Identification of functional groups. nih.govresearchgate.net | Can distinguish between tautomers by identifying characteristic vibrational bands, such as C=O vs. O-H or C=S vs. S-H. researchgate.net |
Computational and Theoretical Investigations of 3 Methylbenzo D Isoxazol 7 Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-Methylbenzo[d]isoxazol-7-amine. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and chemical reactivity.
Density Functional Theory (DFT) Studies of Ground State Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311+G(d,p), are employed to determine its optimized molecular geometry in the ground state. researchgate.net These calculations provide precise bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation.
Theoretical vibrational frequencies can also be computed using DFT. These calculated frequencies can be compared with experimental data from FT-IR spectroscopy to validate the computational model and assign specific vibrational modes to the functional groups within the molecule. dergipark.org.tr
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Molecular Softness
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO represents its ability to accept electrons, indicating its electrophilicity. youtube.comyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. For isoxazole (B147169) derivatives, FMO analysis helps in understanding their electronic transitions and reactivity patterns. dergipark.org.tr From the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness (η), chemical potential (µ), electronegativity (χ), and electrophilicity index (ω) can be calculated to further quantify the molecule's reactivity. researchgate.net Molecular softness is the reciprocal of hardness and indicates the ease of electron transfer.
Table 1: Key Parameters from Frontier Molecular Orbital Analysis
| Parameter | Description |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; related to the molecule's ability to donate electrons. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; related to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; an indicator of molecular stability and reactivity. |
| Chemical Hardness (η) | A measure of the molecule's resistance to change in its electron distribution. |
| Molecular Softness (σ) | The reciprocal of chemical hardness; indicates the ease of electron transfer. |
| Electronegativity (χ) | The power of an atom in a molecule to attract electrons to itself. |
| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it is saturated with electrons. |
This table provides a general overview of parameters typically derived from FMO analysis.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Interaction Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites for electrophilic and nucleophilic attack. nih.gov The MEP map displays different potential values on the electron density surface using a color spectrum. researchgate.netresearchgate.net
Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are prone to electrophilic attack and are often associated with lone pairs of electronegative atoms like oxygen and nitrogen. nih.gov
Blue regions represent positive electrostatic potential, indicating areas of low electron density or electron-deficient regions. These sites are susceptible to nucleophilic attack. nih.gov
Green regions depict neutral or zero potential. nih.gov
For this compound, the MEP map would likely show negative potential around the nitrogen and oxygen atoms of the isoxazole ring and the nitrogen of the amine group, highlighting these as potential sites for hydrogen bonding and other intermolecular interactions. The aromatic ring would also exhibit regions of negative potential above and below the plane of the ring.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This analysis is useful for understanding hyperconjugative interactions and intramolecular charge transfer.
Molecular Dynamics Simulations for Conformational Flexibility and Ligand-Target Interactions
While specific molecular dynamics (MD) simulation studies on this compound are not widely available in the provided search results, this computational technique is invaluable for studying the dynamic behavior of molecules over time. MD simulations can provide insights into the conformational flexibility of the molecule, revealing the different shapes it can adopt in solution.
Furthermore, if this compound were to be investigated as a ligand for a biological target, MD simulations would be crucial for understanding the stability of the ligand-protein complex. These simulations can model the binding process, identify key amino acid residues involved in the interaction, and calculate the binding free energy, which is a measure of the affinity of the ligand for its target.
Structure-Property Relationship (SPR) Studies through Cheminformatics and Computational Models
Structure-Property Relationship (SPR) studies aim to establish a correlation between the chemical structure of a molecule and its physicochemical properties. rsc.org By analyzing a series of related compounds, computational models can be developed to predict the properties of new, unsynthesized molecules.
For a class of compounds including this compound, cheminformatics approaches can be used to generate a wide range of molecular descriptors. These descriptors, which quantify various aspects of the molecular structure (e.g., topological, geometrical, electronic), can then be used to build quantitative structure-property relationship (QSPR) models. These models can predict properties such as solubility, lipophilicity, and electronic properties, which are important in various chemical and pharmaceutical applications.
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry serves as a powerful tool for investigating the intricate details of chemical reactions, providing insights into reaction pathways, intermediate structures, and the energetics of transition states. In the context of this compound, computational studies would be instrumental in mapping out its reactivity and understanding the mechanisms through which it participates in various chemical transformations.
As of the current literature review, specific computational studies detailing the reaction mechanisms and transition states for this compound are not extensively available. Such research would typically employ quantum mechanical methods, such as Density Functional Theory (DFT) or ab initio calculations, to model the potential energy surface of a given reaction. These calculations can predict the most likely pathways a reaction will follow and identify the high-energy transition state structures that govern the reaction rate.
For a comprehensive understanding, a hypothetical computational investigation into a reaction involving this compound, for instance, an electrophilic aromatic substitution, would involve the steps outlined in the table below.
Table 1: Hypothetical Computational Workflow for Reaction Mechanism Analysis
| Step | Description of Computational Task | Expected Outcome |
| 1. Geometry Optimization | Optimization of the ground state geometries of reactants, intermediates, and products. | Thermodynamically stable structures and their electronic energies. |
| 2. Transition State Search | Identification of the saddle point on the potential energy surface connecting reactants and products. | Geometry and energy of the transition state. |
| 3. Frequency Calculation | Calculation of vibrational frequencies for all optimized structures. | Confirmation of stationary points (reactants, products) and transition states (one imaginary frequency). Provides zero-point vibrational energies. |
| 4. Intrinsic Reaction Coordinate (IRC) Calculation | Mapping the reaction pathway from the transition state down to the reactants and products. | Confirmation that the identified transition state connects the correct reactants and products. |
| 5. Solvation Modeling | Inclusion of solvent effects to simulate reaction conditions more accurately. | More realistic energy profiles and reaction barriers. |
Future computational research in this area would be invaluable for designing novel synthetic routes and for predicting the chemical behavior of this compound and its derivatives with greater accuracy.
Exploration of Quantum Computing Applications in the Simulation of Benzisoxazole Systems
The simulation of molecular systems at the quantum level is a computationally intensive task that often pushes the limits of classical computers. meetiqm.com Simulating the intricate details of molecules, their chemical reactions, and underlying processes is so complex that even supercomputers must often rely on approximations. meetiqm.com Quantum computing offers a promising new frontier for overcoming these limitations and enabling highly accurate simulations of complex molecules like those in the benzisoxazole family. meetiqm.com
Quantum computers are inherently well-suited for simulating quantum systems because they operate on the principles of quantum mechanics themselves. meetiqm.com While classical computers store information in bits (0s or 1s), quantum computers use qubits, which can exist in a superposition of both states simultaneously. This allows them to handle the vast amount of information required to describe the quantum state of a molecule with significantly fewer resources compared to classical computers. For instance, simulating a molecule like benzene (B151609), which is structurally related to the benzisoxazole core, would require a massive amount of classical computer memory, but could be achieved with only 72 qubits on a quantum computer. meetiqm.com
The application of quantum computing to benzisoxazole systems could revolutionize our understanding of their electronic structure, reactivity, and spectroscopic properties. By leveraging quantum algorithms, researchers could perform highly accurate calculations that are intractable for classical machines. A recent study highlights a more efficient approach to using quantum computers for simulating materials by simplifying the interactions of atomic cores using "pseudopotentials," thereby reducing computational costs without sacrificing accuracy. thequantuminsider.com This method has been successfully applied to model reactions like carbon monoxide adsorption, which is crucial in industrial catalysis. thequantuminsider.com Such advancements suggest a future where quantum simulations can accelerate the design of novel materials and chemical processes. thequantuminsider.com
The development of hybrid quantum-classical approaches is also a significant area of research. These methods combine the strengths of both computing paradigms, using classical computers for parts of the calculation that they can handle efficiently, and quantum computers for the complex quantum mechanical parts. researchgate.net Researchers are actively working on interfacing quantum computers with classical simulation software to enable the study of large-scale, realistic chemical systems, including liquid water, molecular adsorption on solid surfaces, and biological enzymes. researchgate.net
While the field of quantum computing is still in its early stages, ongoing advancements in hardware and algorithms are paving the way for practical applications in chemistry and materials science. thequantuminsider.comfnal.gov The ability to accurately simulate benzisoxazole systems on quantum computers could lead to the accelerated discovery and design of new pharmaceuticals, organic electronic materials, and catalysts with tailored properties.
Table 2: Comparison of Classical and Quantum Computing for Molecular Simulation
| Feature | Classical Computing | Quantum Computing |
| Basic Unit | Bit (0 or 1) | Qubit (Superposition of 0 and 1) |
| Computational Power | Limited by the number of bits and processing speed. Struggles with the exponential growth of complexity in quantum systems. meetiqm.com | Can handle vast amounts of information due to superposition and entanglement, making it suitable for complex quantum simulations. meetiqm.com |
| Simulation of Benzene | Requires an extremely large amount of memory, often beyond the capacity of supercomputers. meetiqm.com | Estimated to be possible with 72 qubits. meetiqm.com |
| Approach to Complexity | Often relies on approximations and simplifications to make calculations feasible. meetiqm.com | Has the potential to perform exact or near-exact simulations of quantum systems. |
| Current Status | Mature technology, widely used for a range of computational chemistry tasks. | Emerging technology with rapidly advancing hardware and algorithms. thequantuminsider.comfnal.gov |
Chemical Reactivity and Mechanistic Studies of 3 Methylbenzo D Isoxazol 7 Amine
Intrinsic Reactivity of the Amino Group in the Benzisoxazole Framework
The amino group (-NH₂) at the 7-position of the 3-methylbenzo[d]isoxazole (B15219) scaffold is a key determinant of its chemical reactivity. This primary amine function imparts nucleophilic character to the molecule, making it susceptible to reactions with a variety of electrophiles. The lone pair of electrons on the nitrogen atom is available for donation, initiating reactions such as acylation, alkylation, and condensation.
The reactivity of this amino group can be compared to that of other amino-substituted heterocyclic and aromatic systems. For instance, studies on the reactivity of various amines with hypochlorous acid have shown that heterocyclic amines generally exhibit high reactivity. researchgate.net The electronic nature of the benzisoxazole ring system, with its electron-withdrawing oxygen and nitrogen atoms, influences the electron density on the exocyclic amino group, thereby modulating its nucleophilicity. In the context of peptide synthesis, the amino group of similar structures like 5-amino-3-methyl-isoxazole-4-carboxylic acid has been shown to be reactive enough to couple with carboxylic acids, forming new amide bonds. mdpi.com
The position of the amino group on the benzene (B151609) ring, ortho to the isoxazole (B147169) oxygen, can also lead to specific intramolecular interactions and reactivity patterns. This proximity can facilitate cyclization reactions or influence the regioselectivity of electrophilic attack on the aromatic ring.
Reaction Pathways and Selectivity of the Isoxazole Ring System
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, possesses unique reactivity. researchgate.net A critical feature of the isoxazole ring is the labile N-O bond, which can be cleaved under various conditions, leading to ring-opening reactions. researchgate.net This cleavage can be initiated by heat, light, or chemical reagents, including acids, bases, and transition metal catalysts. researchgate.netnih.gov
The reaction pathways of the isoxazole ring are diverse. For example, reductive cleavage of the N-O bond can lead to the formation of β-amino enones. Conversely, base-catalyzed ring opening, as seen in the Kemp elimination, can also occur. researchgate.net The presence of substituents on the isoxazole ring significantly influences its stability and the preferred reaction pathway. The methyl group at the 3-position of 3-methylbenzo[d]isoxazol-7-amine provides a site for potential functionalization or can influence the electronic properties of the ring.
Furthermore, the isoxazole ring can participate in cycloaddition reactions. nih.govnih.gov Depending on the reaction conditions and the nature of the reacting partner, the isoxazole can act as a diene or a dipolarophile. The fusion of the isoxazole ring to a benzene ring in the benzisoxazole system adds another layer of complexity to its reactivity, as reactions can involve both the heterocyclic and the aromatic portions of the molecule.
Influence of Electronic and Steric Factors on Reaction Outcomes
The outcome of chemical reactions involving this compound is governed by a delicate balance of electronic and steric effects.
Electronic Effects: The electron-donating amino group and the electron-withdrawing isoxazole ring exert opposing electronic influences on the benzisoxazole system. The amino group increases the electron density of the aromatic ring, activating it towards electrophilic substitution. Conversely, the isoxazole moiety deactivates the ring. The interplay of these effects determines the regioselectivity of reactions. For instance, in electrophilic aromatic substitution, the position of attack will be directed by the combined influence of these groups. Quantum-mechanical calculations on similar heterocyclic systems, such as phenothiazines, have shown that substituents can significantly alter the electron density distribution and thus the reactivity at different positions. mdpi.com
Steric Effects: The spatial arrangement of atoms, or steric hindrance, also plays a crucial role. The methyl group at the 3-position and the amino group at the 7-position can sterically hinder the approach of bulky reagents to adjacent positions. researchgate.net This can influence the regioselectivity of reactions and, in some cases, prevent reactions from occurring at sterically congested sites. Computational studies on the N-chlorination of various amines have demonstrated that steric effects can be the dominant factor in determining reactivity, with bulkier amines reacting more slowly. researchgate.net
A summary of these influencing factors is presented in the table below.
| Factor | Description | Potential Impact on this compound |
| Electronic | The distribution of electron density within the molecule. | The electron-donating amino group activates the aromatic ring, while the electron-withdrawing isoxazole ring deactivates it, influencing the site of electrophilic attack. |
| Steric | The spatial arrangement of atoms and groups. | The methyl and amino groups can hinder the approach of reagents to nearby positions, affecting reaction rates and regioselectivity. |
Kinetic and Thermodynamic Considerations in Chemical Transformations
The feasibility and outcome of a chemical transformation are determined by both kinetic and thermodynamic factors.
Kinetic Control: Kinetically controlled reactions are those where the product that is formed the fastest is the major product. This is often the case at lower temperatures where the reaction is irreversible. The rate of a reaction is dependent on the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. For reactions involving this compound, the activation energy will be influenced by the electronic and steric factors discussed previously. For example, a reaction at a sterically hindered site will likely have a higher activation energy and thus be kinetically disfavored.
Thermodynamic Control: Thermodynamically controlled reactions are those where the most stable product is the major product. These reactions are typically reversible and are often favored at higher temperatures, allowing the system to reach equilibrium. The stability of the products is determined by their relative Gibbs free energy. In the context of this compound, a reaction leading to a more stable, conjugated system or a product with less steric strain would be thermodynamically favored. Mechanistic investigations of asymmetric hetero-Diels-Alder reactions have shown that the observed product can be the result of a kinetically controlled cycloaddition. researchgate.net
The table below outlines the key differences between kinetic and thermodynamic control in the context of this compound's reactions.
| Control | Favored Product | Reaction Conditions | Key Determinant |
| Kinetic | The one that forms fastest. | Typically lower temperatures, irreversible conditions. | Activation Energy |
| Thermodynamic | The most stable one. | Typically higher temperatures, reversible conditions. | Gibbs Free Energy |
Role of Catalysis in Modulating the Reactivity of this compound
Catalysis can play a pivotal role in controlling the reactivity and selectivity of reactions involving this compound. Catalysts can provide alternative reaction pathways with lower activation energies, enabling reactions to occur under milder conditions and often with higher selectivity.
Transition Metal Catalysis: Transition metals are widely used to catalyze reactions of isoxazoles. researchgate.net They can facilitate the cleavage of the N-O bond through oxidative addition, leading to various transformations. researchgate.net For instance, gold-catalyzed ring-opening of isoxazoles has been reported. researchgate.net Such catalytic systems could potentially be applied to this compound to promote specific ring-opening or functionalization reactions.
Organocatalysis: Organocatalysts, which are small organic molecules, can also be employed. For example, amine-based catalysts have been used in asymmetric reactions. researchgate.net The amino group of this compound itself could potentially act as an internal catalyst in certain transformations, or external organocatalysts could be used to control the stereochemical outcome of reactions.
Acid/Base Catalysis: The amino group and the isoxazole nitrogen can be protonated by acids, which can activate the molecule towards certain reactions. Conversely, bases can deprotonate the amino group, increasing its nucleophilicity. The choice of catalyst can therefore be used to fine-tune the reactivity of the molecule and direct the reaction towards a desired product.
Investigation of Radical-Mediated Processes and Electron Transfer Reactions
Beyond ionic reaction mechanisms, radical-mediated processes and electron transfer reactions represent another facet of the reactivity of this compound.
Radical-Mediated Processes: Radical reactions involve species with unpaired electrons. While less common for this specific compound in the literature, the aromatic and heterocyclic rings could potentially undergo radical substitution or addition reactions under appropriate conditions, such as in the presence of radical initiators.
Electron Transfer Reactions: Electron transfer (ET) reactions involve the transfer of an electron from a donor molecule to an acceptor molecule. The amino group of this compound can act as an electron donor in the presence of a suitable electron acceptor. Studies on bimolecular photoinduced electron transfer between aromatic amines and other molecules have shown that the rate of electron transfer can be very high. researchgate.net Such ET processes can lead to the formation of radical ions, which can then undergo further reactions. The investigation of the electron transfer dynamics of excited states of similar aromatic systems provides insight into the potential for this compound to participate in such reactions. researchgate.net
The study of these processes often requires specialized techniques such as electron spin resonance (ESR) spectroscopy to detect radical intermediates and time-resolved spectroscopic methods to follow the kinetics of electron transfer.
Applications of 3 Methylbenzo D Isoxazol 7 Amine and Its Derivatives in Advanced Organic Synthesis
Strategic Use as a Privileged Scaffold for Designing Novel Chemical Entities
The concept of a "privileged scaffold" refers to a molecular framework that can bind to multiple biological targets with high affinity, serving as a foundational structure for developing new therapeutic agents. nih.govnih.gov The benzo[d]isoxazole moiety is recognized as such a scaffold, and 3-Methylbenzo[d]isoxazol-7-amine, in particular, has been instrumental in the design of novel chemical entities, especially in the field of kinase inhibitors. nih.govnih.gov
Researchers have utilized the 3-amino-benzo[d]isoxazole core to generate libraries of compounds for screening against various receptor tyrosine kinases (RTKs). acs.orgnih.gov For instance, a series of compounds based on this scaffold were designed and evaluated as inhibitors of the c-Met kinase, a protein implicated in non-small cell lung cancer. nih.gov Structure-activity relationship (SAR) studies on these derivatives have led to the identification of highly potent inhibitors. acs.orgnih.gov
In one notable study, compounds were developed by attaching a N,N'-diphenyl urea (B33335) moiety to the 4-position of the 3-amino-benzo[d]isoxazole scaffold. acs.orgnih.gov This strategic modification resulted in potent dual inhibitors of the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) families. acs.orgnih.gov The research culminated in the discovery of compound 50 (structure not shown), which demonstrated significant in vivo efficacy in models of tumor growth, highlighting the scaffold's potential in developing orally bioavailable cancer therapeutics. acs.orgnih.gov The inherent properties of the benzo[d]isoxazole ring system, combined with the synthetic accessibility provided by the amino group, make it an exemplary privileged scaffold for medicinal chemistry. nih.gov
Employment as Key Building Blocks for the Construction of Complex Molecular Architectures
Beyond its role as a privileged scaffold, this compound functions as a fundamental building block for constructing more intricate molecular structures. nih.govenamine.net Its reactive amino group provides a handle for a variety of chemical transformations, allowing chemists to elaborate upon the core structure.
Derivatives of this compound are employed in the synthesis of multi-target inhibitors of receptor tyrosine kinases. acs.orgnih.gov The synthesis often involves coupling the amino group with other molecular fragments to build larger, more complex architectures designed to interact with specific biological targets. For example, the synthesis of potent c-Met kinase inhibitors involved the elaboration of the 3-amino-benzo[d]isoxazole core, leading to compounds with nanomolar inhibitory concentrations. nih.gov
The versatility of this building block is further demonstrated in the creation of hybrid molecules. For instance, benzopyran-4-one-isoxazole hybrids have been synthesized and shown to possess significant antiproliferative activity against various cancer cell lines. chapman.edu These syntheses often start with functionalized benzopyranones and isoxazole (B147169) derivatives, which are coupled to create complex conjugates. chapman.edumdpi.com The ability to readily synthesize and functionalize this compound and its relatives makes it an indispensable tool for chemists aiming to construct complex and biologically active molecules. nih.gov
Table 1: Examples of Complex Molecules Synthesized from Benzo[d]isoxazole Building Blocks
| Starting Scaffold | Reaction Type | Resulting Molecular Architecture | Target/Application | Reference |
|---|---|---|---|---|
| 3-Amino-benzo[d]isoxazole | Acylation/Coupling | N,N'-Diphenyl urea derivatives | VEGFR/PDGFR Inhibitors | acs.orgnih.gov |
| 3-Amino-benzo[d]isoxazole | Various | Substituted 3-amino-benzo[d]isoxazoles | c-Met Kinase Inhibitors | nih.gov |
| Benzo[d]isoxazole-3-carboxylic acid | Amide Condensation | N-phenylbenzo[d]isoxazole-3-carboxamides | HIF-1α Inhibitors | nih.gov |
Strategies for Bioisosteric Replacement and Scaffold Diversification in Target-Oriented Synthesis
Bioisosteric replacement, the substitution of one atom or group with another that has similar physical or chemical properties, is a key strategy in drug design to optimize potency, selectivity, and pharmacokinetic properties. cambridgemedchemconsulting.comnih.gov The benzo[d]isoxazole ring serves as an effective bioisostere for other heterocyclic systems, such as indazole. nih.govgoogle.com
In the development of c-Met kinase inhibitors, researchers designed and synthesized two series of compounds based on the 3-amino-benzo[d]isoxazole and the bioisosteric 3-aminoindazole scaffolds. nih.gov This comparative approach allowed for a thorough exploration of the structure-activity relationships, revealing that both scaffolds could produce highly potent inhibitors. nih.gov For example, compound 28a from the indazole series emerged as a particularly potent c-Met inhibitor. nih.gov Similarly, the replacement of a phenol (B47542) group, which is often prone to metabolic glucuronidation, with an indazole ring has been shown to maintain high affinity and activity while blocking this metabolic pathway. nih.gov This highlights the utility of such heterocyclic replacements in overcoming metabolic liabilities.
Scaffold diversification is another critical tactic used to explore chemical space and optimize biological activity. nih.gov Starting from a core structure like this compound, chemists can introduce a wide variety of substituents to fine-tune the molecule's properties. nih.govresearchgate.net This has been demonstrated in the development of inhibitors for receptor tyrosine kinases, where modifications around the benzo[d]isoxazole core led to compounds with potent and selective activity against targets like VEGFR and PDGFR. acs.orgnih.gov The ability to systematically modify the scaffold allows for the creation of large libraries of compounds, increasing the probability of discovering new drug candidates. nih.gov
Design and Synthesis of Ligands for Coordination Chemistry Applications
The field of coordination chemistry involves the study of compounds consisting of a central metal atom or ion bonded to surrounding molecules or anions, known as ligands. uni-wuerzburg.denih.gov Heterocyclic compounds containing nitrogen and oxygen atoms, such as derivatives of this compound, are excellent candidates for ligand design due to the presence of lone pairs of electrons that can coordinate to metal centers. acs.orgnih.govnih.gov
While direct studies on this compound as a ligand are not extensively documented, the broader class of isoxazole, benzoxazole (B165842), and benzimidazole (B57391) derivatives has been widely used to synthesize metal complexes. nih.govnih.govnih.gov These ligands can coordinate with a variety of transition metals, such as Cu(II), Co(II), Ni(II), and Zn(II), to form stable complexes with defined geometries. nih.govekb.eg For example, ligands based on benzoxazole have been shown to form complexes where the metal ion enhances the biological activity, such as DNA binding and antitumor effects, compared to the free ligand. nih.gov Similarly, benzimidazole derivatives can coordinate with metal ions through the nitrogen atoms of the imidazole (B134444) ring, forming complexes with potential applications as anticancer and antimicrobial agents. nih.gov
The coordination ability of the isoxazole ring, combined with the additional donor site of the amino group in this compound, suggests its potential to act as a bidentate or multidentate ligand, forming stable chelate rings with metal ions. This could lead to the creation of novel coordination compounds with interesting magnetic, optical, or catalytic properties. mdpi.commdpi.com
Table 2: Examples of Metal Complexes with Related Heterocyclic Ligands
| Ligand Type | Metal Ion(s) | Resulting Complex Structure | Potential Application | Reference |
|---|---|---|---|---|
| Benzoxazole derivative | Cu(II), Co(II), Ni(II), Zn(II) | M(NO₃)₂L | Antitumor agents | nih.gov |
| Benzimidazole derivatives | Cd(II) | [Cd(L)Cl₂] | Antitumor, Antimicrobial | nih.gov |
| Azo Imidazole derivative | Co(II), Ni(II), Cu(II), etc. | [M(L1)(L2)Cl₂] | Antimicrobial agents | ekb.eg |
Precursor Role in the Synthesis of Fused Heterocyclic and Polycyclic Systems
The chemical reactivity of this compound and its derivatives makes them valuable precursors for the synthesis of more complex, fused heterocyclic and polycyclic systems. rsc.org These reactions, often involving cyclization or annulation, build additional rings onto the initial benzo[d]isoxazole framework, leading to novel and structurally diverse molecular architectures.
A significant example is the synthesis of benzopyrano[4,3-c]isoxazole and related structures. mdpi.comacs.org These tricyclic systems are formed by constructing a pyran ring fused to the benzo[d]isoxazole core. Such syntheses can be achieved through various methods, including the reaction of chromone (B188151) derivatives with hydroxylamine (B1172632). acs.orgtandfonline.com For example, a series of 7-amino-3a,4-dihydro-3H- Current time information in Bangalore, IN.benzopyrano[4,3-c]isoxazole derivatives were synthesized and found to be potent α2-adrenoceptor antagonists and serotonin (B10506) reuptake inhibitors, demonstrating the therapeutic potential of these fused systems.
The creation of these fused rings often leverages the existing functionality of the benzo[d]isoxazole precursor. The amino group can be transformed into other reactive groups or participate directly in the cyclization process. These synthetic strategies provide access to a wide range of polycyclic compounds that would be difficult to assemble through other means, underscoring the importance of this compound as a versatile starting point for constructing complex heterocyclic libraries. mdpi.com
Future Research Directions and Emerging Opportunities for 3 Methylbenzo D Isoxazol 7 Amine Research
Development of Sustainable and Green Synthetic Methodologies
The chemical industry's shift towards sustainability necessitates the development of environmentally benign synthetic routes. For 3-Methylbenzo[d]isoxazol-7-amine, future research should prioritize green chemistry approaches to minimize waste, reduce energy consumption, and utilize renewable resources.
Key Research Thrusts:
Bio-based Solvents and Catalysts: Research into using aqueous solutions of bio-based solvents, such as gluconic acid, could provide a recyclable and effective medium for synthesis. researchgate.net The use of catalysts derived from agricultural waste, which have proven effective in the synthesis of other isoxazole (B147169) derivatives, presents another promising avenue. nih.gov
Energy-Efficient Synthesis: Methodologies like microwave irradiation and continuous flow photochemistry should be explored. mdpi.com Continuous flow processes, in particular, offer enhanced safety, scalability, and control over reaction conditions, making them ideal for industrial applications. mdpi.com Photochemical activation under visible light, potentially through organic photoredox catalysis, could enable reactions under milder conditions, reducing the reliance on thermal heating. mdpi.com
Atom Economy: Multicomponent reactions (MCRs) represent a powerful strategy for improving atom economy. Designing one-pot syntheses where the benzisoxazole core and amine functionality are constructed from simple precursors would significantly enhance efficiency and reduce purification steps. mdpi.com
Table 1: Comparison of Conventional vs. Potential Green Synthetic Approaches
| Parameter | Conventional Methods | Potential Green Methodologies |
| Solvent | Often volatile organic compounds (VOCs) like xylene. imist.ma | Bio-based solvents (e.g., aqueous gluconic acid researchgate.net), glycerol (B35011) nih.gov, or solvent-free conditions. nih.gov |
| Catalyst | May involve heavy metals or harsh acids/bases. | Agro-waste derived catalysts nih.gov, organic photoredox catalysts. mdpi.com |
| Energy Source | Conventional heating (oil bath), often for extended periods. imist.ma | Microwave irradiation mdpi.com, visible light photochemistry. mdpi.com |
| Efficiency | Multiple steps, intermediate isolation, potentially lower overall yield. | One-pot multicomponent reactions mdpi.com, continuous flow processing for higher throughput. mdpi.com |
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Compound Design
Artificial intelligence (AI) and machine learning (ML) are transforming materials science and drug discovery. rsc.orgmit.edu Applying these tools to this compound research can accelerate the discovery of new derivatives with optimized properties.
Key Research Thrusts:
Predictive Modeling: ML models can be trained on existing chemical reaction data to predict the outcomes of novel synthetic routes for this compound. This can help chemists prioritize experiments that are most likely to succeed, saving time and resources.
De Novo Design: Generative AI models can design novel derivatives of this compound with desired physicochemical or biological properties. By exploring vast chemical spaces that are intractable with traditional methods, these models can propose innovative structures for synthesis and testing. rsc.org
Property Prediction: AI can be used to build quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. These models would predict the biological activity, toxicity, or material properties of virtual derivatives, allowing for in-silico screening before committing to costly synthesis.
Unveiling Novel Reactivity Patterns and Expanding Derivatization Scope
A deep understanding of the reactivity of this compound is essential for creating diverse libraries of new compounds. The presence of the nucleophilic amino group and the heterocyclic ring system offers multiple sites for chemical modification.
Key Research Thrusts:
Amino Group Functionalization: The reactivity of the 7-amino group is a key area for exploration. Studies on its reaction with various electrophiles, such as activated enol ethers, could lead to the formation of new heterocyclic systems fused to the benzisoxazole core, similar to how 5-methylisoxazol-3-amine reacts to form isoxazolopyrimidinones. imist.ma
Ring Formation and Modification: The core benzisoxazole ring is often constructed via a 1,3-dipolar cycloaddition reaction. nih.govresearchgate.net Future work could explore novel cycloaddition partners to create a wider range of substituted analogues.
Directed C-H Activation: Modern synthetic methods involving transition-metal-catalyzed C-H activation could be used to selectively functionalize the benzene (B151609) portion of the molecule, allowing for the introduction of new substituents at precise locations. This would provide access to derivatives that are difficult to synthesize through classical methods.
Advanced Methodologies for Studying Transient Intermediates and Reaction Kinetics
Elucidating reaction mechanisms, including the identification of short-lived intermediates, is fundamental to optimizing reaction conditions and discovering new transformations.
Key Research Thrusts:
Spectroscopic Analysis of Intermediates: The in-situ formation of intermediates, such as enamines in the reaction of amino-isoxazoles with enol ethers, is a critical mechanistic feature. imist.ma Advanced spectroscopic techniques, including in-situ IR and NMR spectroscopy, could be employed to directly observe these transient species in reactions involving this compound.
Mechanistic Studies of Photochemical Reactions: For photochemical syntheses, techniques like transient absorption spectroscopy can be used to study the proposed radical ion intermediates and elucidate the detailed mechanism of ring formation or functionalization. mdpi.com
Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate activation energies, and predict the stability of intermediates. This theoretical insight, when combined with experimental data, provides a powerful tool for understanding reaction kinetics and mechanisms, such as those governed by the hard and soft acid and base (HSAB) theory. researchgate.net
Q & A
Q. What are the common synthetic routes for 3-Methylbenzo[d]isoxazol-7-amine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of this compound derivatives often involves condensation reactions between substituted aryl ketones and hydroxylamine derivatives. For example, ethyl aroylacetates (e.g., 3,4-methylenedioxyphenyl or 2-thienyl derivatives) can serve as precursors, with azide intermediates (e.g., 4-azidofurazan-3-amine) undergoing cyclization under acidic conditions . Optimization includes:
- Catalyst Selection : Use Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.
- Temperature Control : Reactions typically proceed at 80–100°C to balance yield and side-product formation.
- Purification : Column chromatography (SiO₂, hexane/CH₂Cl₂ gradient) achieves >75% purity .
Example: N-(4-methoxyphenyl)-7-methylbenzo[d]oxazol-2-amine was synthesized with a 78% yield using these conditions .
Q. What analytical techniques are recommended for characterizing this compound, and how should data be interpreted?
- Methodological Answer : Key techniques include:
- ¹H NMR Spectroscopy : Peaks at δ 2.20 (s, 3H, CH₃) and δ 7.10–7.48 (aromatic protons) confirm substituent positions .
- FTIR : Absorbance at 1610–1650 cm⁻¹ indicates C=N stretching in the isoxazole ring .
- Mass Spectrometry : Match [M+H]⁺ peaks (e.g., m/z 254.2720 for C₁₅H₁₄N₂O₂) to theoretical values .
Data should be cross-validated with elemental analysis (e.g., C, H, N percentages within ±0.5% of calculated values) .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation; monitor airborne concentrations (<1 mg/m³) .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture .
- Spill Response : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers investigate the structure-activity relationship (SAR) of this compound derivatives targeting bacterial FtsZ protein?
- Methodological Answer :
- Derivative Synthesis : Introduce substituents (e.g., 4-fluorophenyl) via nucleophilic substitution or Suzuki coupling to modify electronic/steric properties .
- Biological Assays :
- MIC Testing : Determine minimum inhibitory concentrations (MICs) against MRSA/VRE. For example, 4-fluorophenyl derivatives show MICs <0.5 µg/mL .
- GTPase Inhibition : Measure FtsZ GTP hydrolysis rates using malachite green assays .
- Molecular Dynamics (MD) : Simulate ligand-FtsZ binding to identify critical interactions (e.g., hydrogen bonds with Thr307 or Val297) .
Q. What methodologies are effective in optimizing derivatization techniques for detecting this compound in complex matrices?
- Methodological Answer :
- Derivatization Reagents : Use hydrazines (e.g., dansylhydrazine) or amines (e.g., 4-hydrazinobenzoic acid) to enhance UV/fluorescence detection .
- HPLC Conditions :
- Column : C18 (5 µm, 250 × 4.6 mm).
- Mobile Phase : Acetonitrile/water (70:30) with 0.1% formic acid.
- Detection : Fluorescence (λₑₓ = 340 nm, λₑₘ = 450 nm) for derivatized samples .
- Validation : Ensure linearity (R² >0.99) across 0.1–100 µg/mL and recovery >95% in spiked biological samples .
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer :
- Multi-Technique Cross-Validation : Combine ¹H/¹³C NMR, FTIR, and X-ray crystallography to confirm tautomeric forms or regioisomers .
- Isotopic Labeling : Use ¹⁵N-labeled analogs to distinguish NH₂ vs. NH groups in NMR spectra .
- Computational Chemistry : Compare experimental IR peaks with DFT-calculated vibrations (e.g., B3LYP/6-311+G(d,p) basis set) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
